2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzyl group and a cyclohexylacetamide moiety, which contribute to its unique chemical properties and potential biological activities. The oxadiazole ring is known for its diverse pharmacological applications, including antimicrobial and anti-inflammatory effects.
The synthesis of this compound has been documented in various scientific studies, with notable methodologies outlined in research articles available on platforms like PubMed and ResearchGate. These studies explore the compound's synthesis, characterization, and biological evaluation, highlighting its potential as a pharmaceutical agent.
This compound is classified as an oxadiazole derivative due to its structural features, which include:
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide involves several key steps:
The synthesis employs various reagents such as hydrazine hydrate, carbon disulfide, and brominated acetamides. The reaction conditions are crucial for ensuring high yields and purity of the final product.
The molecular formula is with a molecular weight of approximately 272.35 g/mol. The structure features:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor these reactions.
The mechanism of action for 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide primarily involves its interaction with biological targets such as enzymes and receptors:
In vitro studies have demonstrated varying degrees of biological activity, suggesting that modifications to the structure can enhance efficacy against specific targets.
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses (IR, NMR) confirm the expected functional groups and structural integrity post-synthesis .
The compound has potential applications in various fields:
Research continues into optimizing its structure for improved efficacy and reduced toxicity profiles .
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide follows a meticulously designed three-phase approach, leveraging sequential transformations to construct the target molecule with precision. This methodology ensures optimal regiochemical control and functional group compatibility.
The synthetic sequence initiates with the conversion of commercially available 2-phenylacetic acid to ethyl-2-phenylacetate through classical Fischer esterification, employing concentrated sulfuric acid as a catalyst in refluxing ethanol (12-16 hours). The resulting ester undergoes nucleophilic substitution with hydrazine hydrate at 80-90°C for 6-8 hours, yielding 2-phenylacetohydrazide with >90% conversion efficiency. Ring closure is achieved via reaction with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) under reflux conditions (8-10 hours), forming the critical intermediate 5-benzyl-1,3,4-oxadiazole-2-thiol. This cyclization proceeds through dithiocarbazate formation, followed by intramolecular dehydrative cyclization, with the thiol tautomer predominating in the solid state [1].
Simultaneously, the electrophilic component is prepared by reacting cyclohexylamine with 2-bromoacetylbromide in an ice-cold aqueous alkaline medium (pH 8-9). This Schotten-Baumann reaction is conducted under vigorous mechanical stirring for 30-45 minutes, generating N-cyclohexyl-2-bromoacetamide as a crystalline precipitate. Maintaining the temperature below 5°C is crucial to suppress diacylation and hydrolysis side reactions. The product is typically isolated by filtration and recrystallized from ethanol/water mixtures, yielding high-purity material (mp 98-100°C) suitable for subsequent coupling [1].
The convergent coupling step involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol (Phase I intermediate) with N-cyclohexyl-2-bromoacetamide (Phase II product) in anhydrous dimethylformamide (DMF). Lithium hydride (1.2 equivalents) is employed as a base to generate the oxadiazole-2-thiolate anion in situ, enhancing nucleophilicity. The reaction proceeds at ambient temperature (25-30°C) for 2-3 hours, followed by reflux (120°C) for an additional 8 hours to complete the thioether bond formation. Post-reaction processing involves careful quenching into ice-water, extraction with ethyl acetate, and chromatographic purification (silica gel, hexane/ethyl acetate 7:3) to isolate the title compound as a white solid in 65-75% yield [1] [3].
Table 1: Synthetic Intermediates and Characterization in Multi-Phase Synthesis
Phase | Intermediate | Key Reagents | Reaction Conditions | Yield |
---|---|---|---|---|
I | Ethyl-2-phenylacetate | Ethanol, H₂SO₄ | Reflux, 12-16 hr | 92% |
I | 2-Phenylacetohydrazide | NH₂NH₂·H₂O | 80-90°C, 6-8 hr | 95% |
I | 5-Benzyl-1,3,4-oxadiazole-2-thiol | CS₂, KOH/EtOH | Reflux, 8-10 hr | 82% |
II | N-Cyclohexyl-2-bromoacetamide | 2-Bromoacetylbromide, NaOH(aq) | 0-5°C, 0.75 hr | 88% |
III | Target Compound | DMF, Lithium hydride | 25-30°C (2 hr) → 120°C (8 hr) | 68% |
The nucleophilic substitution efficiency in Phase III is profoundly influenced by solvent and base selection. Comparative studies demonstrate that dimethylformamide outcompetes tetrahydrofuran, acetonitrile, and 1,4-dioxane due to its superior solvation of both ionic intermediates and neutral reactants. Lithium hydride (1.2 equivalents) in dimethylformamide generates the reactive thiolate anion more efficiently than alternative bases (e.g., sodium hydride, potassium carbonate, or triethylamine), which either exhibit sluggish reactivity or promote competitive hydrolysis. Lithium ions may stabilize the transition state through Lewis acid interactions with the carbonyl oxygen of the bromoacetamide, facilitating Sₙ2 displacement. Solvent-free conditions yield <20% product due to inhomogeneous mixing and thermal decomposition [1] [3] [6].
Table 2: Solvent and Base Optimization for Phase III Coupling
Solvent | Base (1.2 eq.) | Temperature | Time (hr) | Yield | Side Products |
---|---|---|---|---|---|
Dimethylformamide | Lithium hydride | 120°C | 8 | 75% | <5% |
Dimethylformamide | Sodium hydride | 120°C | 8 | 62% | 15% Dehydrohalogenation |
Dimethylformamide | Triethylamine | 120°C | 12 | 38% | 30% Disulfide |
Tetrahydrofuran | Lithium hydride | 66°C | 12 | 51% | 22% Unreacted Thiol |
Acetonitrile | Lithium hydride | 82°C | 10 | 45% | 18% Polymerization |
Solvent-Free | Lithium hydride | 120°C | 8 | 18% | 70% Decomposition |
The thiol-ether coupling exhibits distinct kinetic regimes governed by temperature. At ambient temperatures (25-30°C), initial thiolate formation occurs rapidly, but alkylation proceeds slowly (conversion <20% after 3 hours). Elevating the temperature to 60-65°C accelerates the reaction but yields plateau at 45-50% due to equilibrium between forward reaction and reverse hydrolysis. Optimal conversion (68-75%) is achieved through a two-stage protocol: initiation at 25-30°C for 2 hours (anion generation), followed by reflux at 120°C for 8 hours to drive the substitution to completion. Prolonged heating beyond 10 hours promotes degradation via oxadiazole ring scission, reducing yields by 12-18%. Microwave-assisted synthesis (150°C, 30 minutes) affords comparable yields (70%) but suffers from scalability limitations [1] [6].
Table 3: Temperature-Time Profile for Phase III Reaction Efficiency
Temperature Profile | Time (hr) | Conversion | Isolated Yield | Purity (HPLC) |
---|---|---|---|---|
25-30°C (constant) | 24 | 35% | 28% | 95% |
60-65°C (constant) | 12 | 58% | 49% | 91% |
25-30°C → 120°C | 2 + 6 | 82% | 68% | 98% |
25-30°C → 120°C | 2 + 8 | 94% | 75% | 97% |
25-30°C → 120°C | 2 + 10 | 85% | 63% | 90% |
Microwave 150°C | 0.5 | 90% | 70% | 95% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1